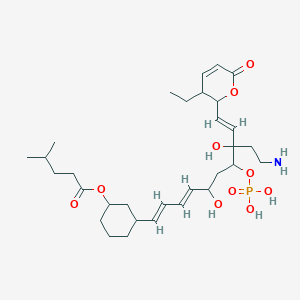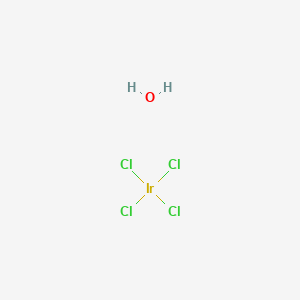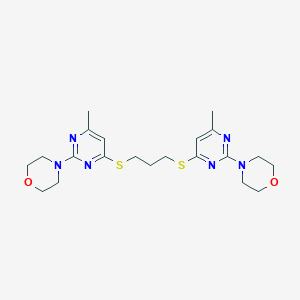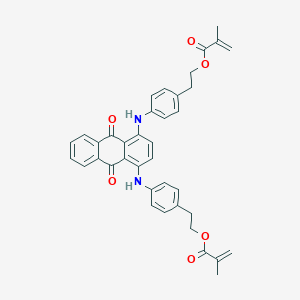
1-Chloro-1-fluoro-1-nitrobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-fluoro-1-nitrobutan-2-one (CFNB) is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CFNB is a yellowish liquid that is soluble in most organic solvents and has a melting point of -28°C. It is a member of the family of α-halo-α-nitro ketones, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-fluoro-1-nitrobutan-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs. 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives have been shown to have antimicrobial, antifungal, and antitumor properties. Studies have also suggested that 1-Chloro-1-fluoro-1-nitrobutan-2-one may have potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-fluoro-1-nitrobutan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may contribute to 1-Chloro-1-fluoro-1-nitrobutan-2-one's potential as a treatment for Alzheimer's disease. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the activity of certain proteins involved in cell growth and division, which may explain its antitumor properties.
Biochemical and Physiological Effects
1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-1-fluoro-1-nitrobutan-2-one can induce apoptosis, or programmed cell death, in cancer cells. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the growth of various bacterial and fungal strains. In animal studies, 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Chloro-1-fluoro-1-nitrobutan-2-one is its relatively simple synthesis method, which makes it accessible for laboratory experiments. 1-Chloro-1-fluoro-1-nitrobutan-2-one is also stable and has a long shelf-life, which allows for easy storage and handling. However, 1-Chloro-1-fluoro-1-nitrobutan-2-one is highly reactive and must be handled with care. It is also toxic and can cause skin and eye irritation, so appropriate safety measures must be taken when working with 1-Chloro-1-fluoro-1-nitrobutan-2-one.
Zukünftige Richtungen
There are many potential future directions for research on 1-Chloro-1-fluoro-1-nitrobutan-2-one. One area of interest is in the development of new drugs based on 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives. Researchers may also investigate the use of 1-Chloro-1-fluoro-1-nitrobutan-2-one in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, 1-Chloro-1-fluoro-1-nitrobutan-2-one's antimicrobial properties may make it a promising candidate for use in disinfectants and other antimicrobial products.
Conclusion
In conclusion, 1-Chloro-1-fluoro-1-nitrobutan-2-one is a promising chemical compound that has potential applications in various fields of scientific research. Its unique properties and diverse biological activities make it an attractive candidate for the development of new drugs and other products. While there are some limitations and safety concerns associated with 1-Chloro-1-fluoro-1-nitrobutan-2-one, its advantages and potential benefits make it a compound worth further investigation.
Synthesemethoden
1-Chloro-1-fluoro-1-nitrobutan-2-one can be synthesized through a multistep process from commercially available starting materials. The first step involves the reaction of butanone with sodium nitrite and hydrochloric acid to form 1-nitrobutan-2-one. This intermediate is then reacted with hydrogen fluoride gas to yield 1-fluoro-1-nitrobutan-2-one. Finally, the addition of thionyl chloride and hydrogen chloride leads to the formation of 1-Chloro-1-fluoro-1-nitrobutan-2-one.
Eigenschaften
CAS-Nummer |
125013-75-4 |
|---|---|
Produktname |
1-Chloro-1-fluoro-1-nitrobutan-2-one |
Molekularformel |
C4H5ClFNO3 |
Molekulargewicht |
169.54 g/mol |
IUPAC-Name |
1-chloro-1-fluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChI-Schlüssel |
PCVWGSNPJDIVMT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C([N+](=O)[O-])(F)Cl |
Kanonische SMILES |
CCC(=O)C([N+](=O)[O-])(F)Cl |
Synonyme |
2-Butanone, 1-chloro-1-fluoro-1-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



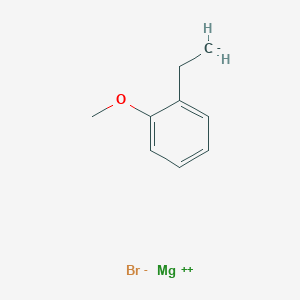


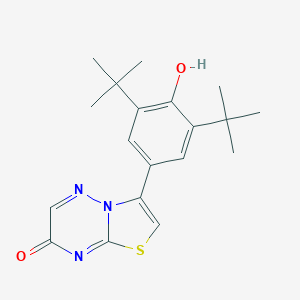
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)

